molecular formula C24H27N5O2 B2591760 2-ethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 922043-38-7

2-ethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

Cat. No.: B2591760
CAS No.: 922043-38-7
M. Wt: 417.513
InChI Key: VDXYMAAFLHITGS-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a complex organic compound featuring a pyrazolopyrimidine core, a naphthalene moiety, and a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of a hydrazine derivative with a β-ketoester, followed by cyclization with a formamide derivative.

    Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via a nucleophilic substitution reaction, where a naphthalen-1-ylmethyl halide reacts with the pyrazolopyrimidine intermediate.

    Formation of the Butanamide Side Chain: This step involves the acylation of the intermediate with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazolopyrimidine core, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Alcohol derivatives of the pyrazolopyrimidine core.

    Substitution: Various substituted pyrazolopyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of pyrazolopyrimidine derivatives in various chemical reactions.

Biology

Biologically, 2-ethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising lead compound for new drug discovery.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene moiety may facilitate binding to hydrophobic pockets, while the pyrazolopyrimidine core can interact with active sites or allosteric sites on proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-N-(2-(5-(phenylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    2-ethyl-N-(2-(5-(benzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide: Features a benzyl group instead of a naphthalen-1-ylmethyl group.

Uniqueness

The presence of the naphthalene moiety in 2-ethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide distinguishes it from similar compounds. This structural feature may enhance its binding affinity and specificity for certain biological targets, potentially leading to improved therapeutic efficacy.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-ethyl-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-3-17(4-2)23(30)25-12-13-29-22-21(14-27-29)24(31)28(16-26-22)15-19-10-7-9-18-8-5-6-11-20(18)19/h5-11,14,16-17H,3-4,12-13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXYMAAFLHITGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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